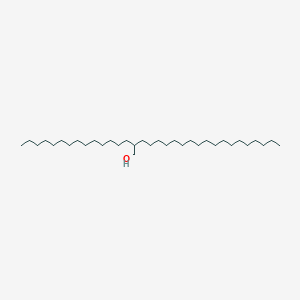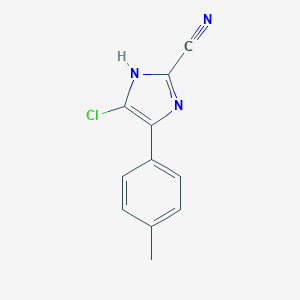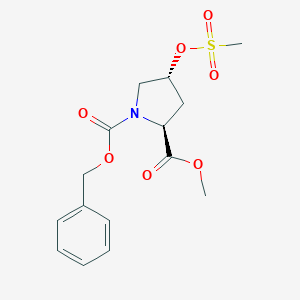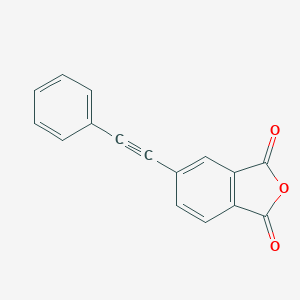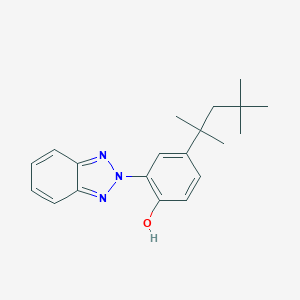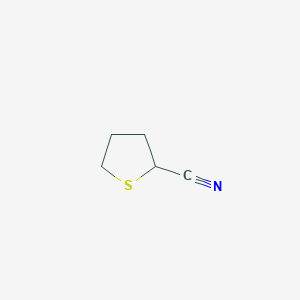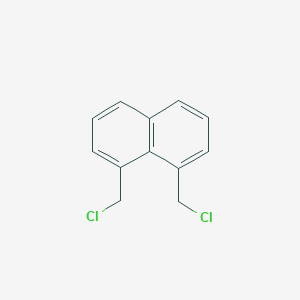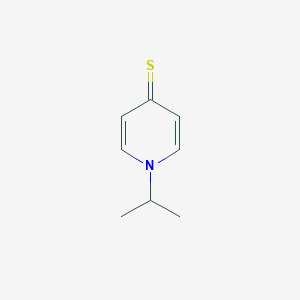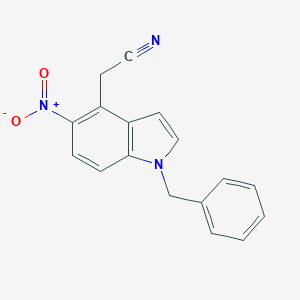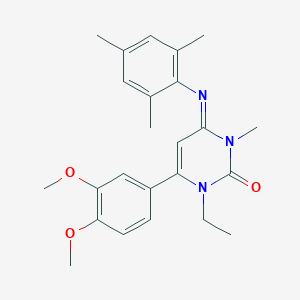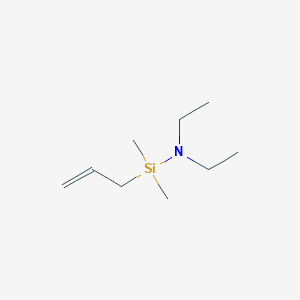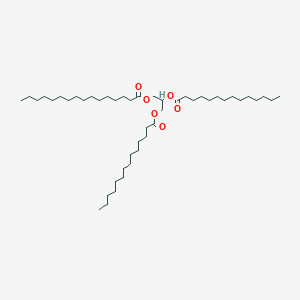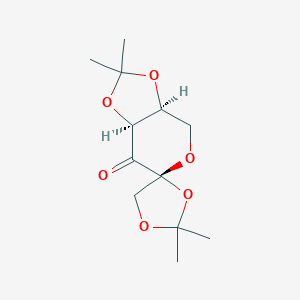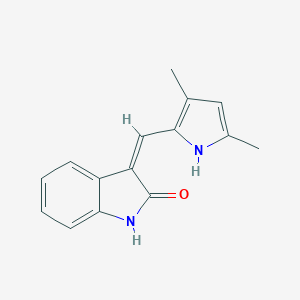
Semaxanib
説明
Semaxanib, also known as SU5416, is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It targets the VEGF pathway, and both in vivo and in vitro studies have demonstrated antiangiogenic potential .
Synthesis Analysis
Semaxanib was considered a potent and selective synthetic inhibitor of the Flk-1/KDR VEGF receptor tyrosine kinase . The inhibitor targets the VEGF pathway, and both in vivo and in vitro studies have demonstrated anti-angiogenic potential .Molecular Structure Analysis
Semaxanib belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Semaxanib .Physical And Chemical Properties Analysis
Semaxanib has a molecular formula of C15H14N2O and a molecular weight of 238.28 . It is described as a lipophilic inhibitor with a low lipophilicity . The antiangiogenic agents studied are only slightly soluble in water .科学的研究の応用
Cancer Research
Semaxanib, also known as SU5416, is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It has been designed as a cancer therapeutic .
Method of Application
Semaxanib is administered intravenously in clinical trials . It binds to the ATP-binding catalytic site of the tyrosine kinase domain of VEGFRs, resulting in blockade of intracellular signaling .
Results or Outcomes
Semaxanib showed promise in early-phase clinical trials for the treatment of advanced colorectal cancer and other solid tumors . However, its development was discontinued due to inefficacy in later-phase trials .
Angiogenesis Research
Semaxanib has been used in angiogenesis research due to its ability to inhibit VEGFRs .
Method of Application
In angiogenesis research, Semaxanib is often used in in vitro and in vivo studies to inhibit VEGFRs and thus block angiogenesis .
Results or Outcomes
Semaxanib has demonstrated antiangiogenic potential in both in vitro and in vivo studies . However, further research is needed to fully understand its effects and potential therapeutic applications.
Immunopharmacology
Semaxanib has potential applications in immunopharmacology, particularly in the regulation of receptor tyrosine kinases (RTKs) .
Method of Application
In immunopharmacology research, Semaxanib is used to study the regulation of RTKs, which play a major role in intercellular communication and transduction during development, metabolism, and disease-associated processes .
Results or Outcomes
Semaxanib, as an RTK inhibitor, has shown potential in regulating RTKs and their associated processes. However, its clinical trials were discontinued due to inefficacy .
Neurology Research
Semaxanib has been used in neurology research, particularly in the study of neurological disorders such as insomnia . However, the specific methods of application and results are not well-documented in the available literature.
Cardiovascular Research
Semaxanib has been used in cardiovascular research due to its ability to inhibit VEGFRs . It has been studied for its effects on blood vessels and heart health. However, the specific methods of application and results are not well-documented in the available literature.
Ophthalmology Research
While there is no direct evidence of Semaxanib being used in ophthalmology research, its role as a VEGFR inhibitor suggests potential applications in the study of eye diseases related to abnormal blood vessel growth .
Dermatology Research
Semaxanib has been used in dermatology research, particularly in the treatment of metastatic melanoma . It was administered intravenously in a phase II study, and showed anti-tumor activity in patients with metastatic melanoma who had failed prior therapy .
Gastroenterology Research
While there is no direct evidence of Semaxanib being used in gastroenterology research, its role as a VEGFR inhibitor suggests potential applications in the study of gastrointestinal tumors .
Endocrinology Research
Semaxanib could potentially be used in endocrinology research. However, the specific methods of application and results are not well-documented in the available literature .
Nephrology Research
In nephrology, Semaxanib has been mentioned in the context of podocyte antigens in membranous nephropathy . However, the specific role and application of Semaxanib in this context are not clearly defined.
Pulmonology Research
While there is no direct evidence of Semaxanib being used in pulmonology research, its role as a VEGFR inhibitor suggests potential applications in the study of lung diseases related to abnormal blood vessel growth .
Rheumatology Research
In rheumatology, Semaxanib has been mentioned in the context of pharmacological treatment in rheumatoid arthritis . However, the specific role and application of Semaxanib in this context are not clearly defined.
Urology Research
While there is no direct evidence of Semaxanib being used in urology research, its role as a VEGFR inhibitor suggests potential applications in the study of urological tumors .
Safety And Hazards
特性
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Semaxanib | |
CAS RN |
194413-58-6, 204005-46-9 | |
| Record name | Semaxanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semaxanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 5416 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMAXANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



